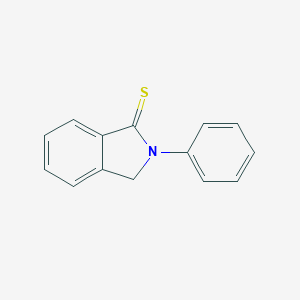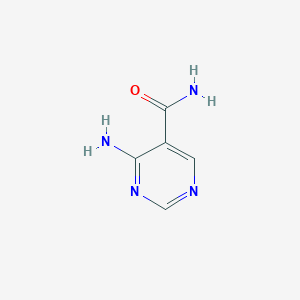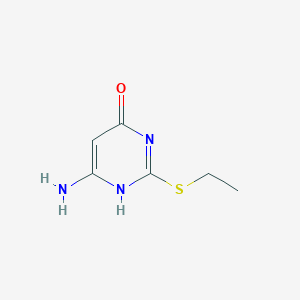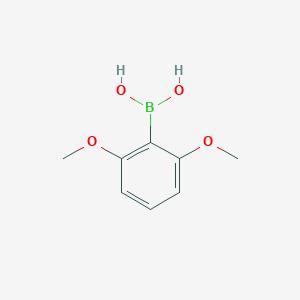
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- is not fully understood. However, it has been reported to inhibit the activity of various kinases, including protein kinase C, cyclin-dependent kinase 2, and mitogen-activated protein kinase. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- have been extensively studied. It has been reported to have antiproliferative effects on cancer cells, anti-inflammatory effects, and antifungal activity. It has also been reported to induce apoptosis in cancer cells. In addition, it has been reported to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- in lab experiments include its high yield synthesis method, low toxicity profile, and potential applications in various fields of scientific research. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the study of 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)-. Firstly, further studies are needed to fully understand its mechanism of action. Secondly, its potential applications in drug delivery systems need to be further explored. Thirdly, its potential applications in the treatment of various diseases, including cancer, inflammation, and fungal infections, need to be further studied. Fourthly, its potential applications in the development of new kinase inhibitors need to be further explored. Lastly, its potential applications in the field of biochemistry need to be further studied.
Conclusion:
In conclusion, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals, have been extensively studied. Further studies are needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- involves the reaction of 2-furylamine and 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours to obtain the desired product. This method has been reported to have a high yield and is relatively simple to perform.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential anticancer, antifungal, and anti-inflammatory properties. In biochemistry, it has been studied for its potential use as a kinase inhibitor. In pharmaceuticals, it has been studied for its potential use as a drug delivery system.
Propiedades
Número CAS |
35868-41-8 |
|---|---|
Nombre del producto |
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- |
Fórmula molecular |
C19H14N2O3 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H14N2O3/c1-23-14-10-8-13(9-11-14)21-18(17-7-4-12-24-17)20-16-6-3-2-5-15(16)19(21)22/h2-12H,1H3 |
Clave InChI |
IDFKAZZRWRKHIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



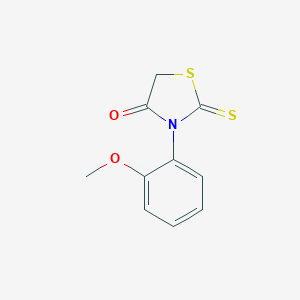
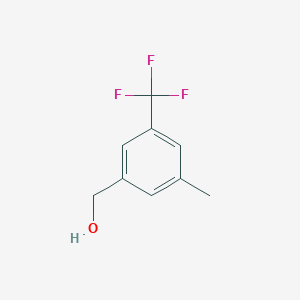
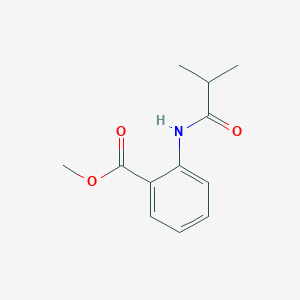

![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)

